Exatecan-methylacetamide-OH
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H26FN3O6 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1 |
InChI Key |
CPTRGGHYNGTFRJ-PPHZAIPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan-methylacetamide-OH is a potent derivative of exatecan, a hexacyclic camptothecin analogue, engineered for its cytotoxic potency as a payload in Antibody-Drug Conjugates (ADCs). As a topoisomerase I inhibitor, it exerts its anticancer effects by trapping the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and its application in the development of ADCs. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.
Introduction
This compound is a key molecule in the evolving landscape of targeted cancer therapies. As a derivative of exatecan, it belongs to the camptothecin class of anti-cancer agents, which are known inhibitors of DNA topoisomerase I.[1] Its structural modifications are designed to enhance its suitability as a cytotoxic payload for ADCs, a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the cell-killing power of potent small molecules.[2] This targeted delivery minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [3] |
| CAS Number | 2594423-51-3 | [3] |
| Molecular Formula | C27H26FN3O6 | [3] |
| Molecular Weight | 507.52 g/mol | [3] |
| Appearance | Solid | [2] |
Mechanism of Action
This compound, like its parent compound exatecan, targets DNA topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1] TOP1 relieves torsional stress in DNA by introducing transient single-strand breaks. This compound intercalates into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This stabilized complex, known as the TOP1-DNA cleavage complex, obstructs the progression of replication forks, leading to the formation of double-strand DNA breaks.[5] The accumulation of DNA damage triggers a cellular DNA damage response, ultimately culminating in programmed cell death, or apoptosis, primarily through the activation of caspase cascades.[6][7][8]
Signaling Pathway of TOP1 Inhibition-Induced Apoptosis
Caption: TOP1 Inhibition and Apoptosis Induction.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of exatecan and related derivatives in various cancer cell lines. It is important to note that the potency of this compound is expected to be in a similar range, though specific public data for this derivative is limited.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.08 | [9] |
| Exatecan | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.11 | [9] |
| Exatecan | DMS114 | Small Cell Lung Cancer | 0.15 | [9] |
| Exatecan | DU145 | Prostate Cancer | 0.23 | [9] |
| Exatecan | PC-6 | Lung Carcinoma | 0.186 ng/mL | [10] |
| Exatecan | PC-6/SN2-5 | Lung Carcinoma | 0.395 ng/mL | [10] |
Experimental Protocols
Generalized Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be inferred from the synthesis of other exatecan derivatives with amide side chains.[1][11] The synthesis would likely involve the coupling of a suitable N-methyl-2-hydroxyacetamide linker to the exatecan core.
Materials:
-
Exatecan or a suitable precursor
-
N-methyl-2-hydroxyacetamide or a reactive derivative
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Linker: The carboxylic acid of the N-methyl-2-hydroxyacetamide linker is activated using a coupling agent like HATU in the presence of an amine base such as DIPEA in an anhydrous solvent like DMF.
-
Coupling Reaction: The activated linker is then reacted with the amino group on the exatecan core. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR, LC-MS, and HRMS.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Application in Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized as a cytotoxic payload in the development of ADCs. The general workflow for developing an ADC with this payload is a multi-step process that requires careful optimization at each stage.[12][13][14]
ADC Development Workflow
Caption: ADC Development Workflow.
Conclusion
This compound represents a significant advancement in the field of ADC payloads. Its potent topoisomerase I inhibitory activity, coupled with its engineered structure for conjugation, makes it a valuable tool for the development of next-generation targeted cancer therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and application, along with essential experimental protocols and quantitative data to aid researchers in their pursuit of more effective and safer cancer treatments. Further research into the specific synthesis and in vivo performance of ADCs utilizing this compound will be crucial in fully realizing its therapeutic potential.
References
- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nuclear caspase-3 and caspase-7 activation, and poly(ADP-ribose) polymerase cleavage are early events in camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-Dependent and -Independent Death of Camptothecin-Treated Embryonic Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 11. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 12. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 13. youtube.com [youtube.com]
- 14. blog.crownbio.com [blog.crownbio.com]
Exatecan-methylacetamide-OH: A Technical Guide for Drug Development Professionals
An In-depth Review of a Promising ADC Payload
Abstract
Exatecan-methylacetamide-OH is a novel derivative of exatecan, a potent topoisomerase I inhibitor. This compound has been identified as a promising cytotoxic payload for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical structure, physicochemical properties, and its putative mechanism of action based on its parent compound, exatecan. Due to the limited publicly available data specific to this compound, this report leverages information on exatecan to infer its biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel payloads in oncology.
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The design and efficacy of an ADC are critically dependent on the choice of its payload. Exatecan, a hexacyclic analogue of camptothecin, is a highly potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair. Its derivatives are being actively investigated as ADC payloads due to their high potency and potential to overcome certain drug resistance mechanisms. This compound is a recently disclosed derivative of exatecan, identified as a cytotoxin for ADC synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, linker design, and conjugation chemistry in the context of ADC development.
| Property | Value | Source |
| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | |
| CAS Number | 2594423-51-3 | |
| Molecular Formula | C27H26FN3O6 |
An In-depth Technical Guide to the Mechanism of Action of Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan-methylacetamide-OH is a potent derivative of the camptothecin analog, exatecan. It serves as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach. The core mechanism of action of this compound is intrinsically linked to its parent compound, exatecan, a highly potent inhibitor of DNA topoisomerase I (TOP1). This guide provides a detailed examination of the molecular pharmacology of exatecan, the downstream cellular consequences of TOP1 inhibition, and relevant experimental protocols for its characterization.
Core Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. The mechanism can be delineated as follows:
-
Formation of the TOP1-DNA Cleavage Complex: TOP1 initiates its function by creating a transient single-strand break in the DNA backbone. This process involves the formation of a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.
-
Interfacial Binding and Stabilization: Exatecan binds to this TOP1cc interface. Molecular modeling suggests that in addition to the three hydrogen bonds characteristic of camptothecins (with TOP1 residues R364, D533, and N722), exatecan forms two additional hydrogen bonds with a flanking DNA base and the TOP1 residue N352.[1][2] This enhanced binding stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.
-
Collision with the Replication Fork: The stabilized TOP1cc becomes a physical obstacle for the DNA replication machinery. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and cytotoxic double-strand break (DSB).
-
Induction of DNA Damage and Cell Cycle Arrest: The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This is marked by the phosphorylation of the histone variant H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks.[1] The DDR activation leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.
-
Apoptotic Cell Death: If the DNA damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis.
This potent mechanism of action makes exatecan significantly more active than other clinical TOP1 inhibitors like SN-38, the active metabolite of irinotecan.[1]
Signaling Pathway of Exatecan-Induced Cell Death
References
An In-depth Technical Guide to Exatecan and its Derivative, Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent topoisomerase I inhibitor, has been a subject of significant interest in oncology research due to its marked antitumor activity. A derivative of camptothecin, exatecan has demonstrated greater potency than other analogues such as topotecan and irinotecan's active metabolite, SN-38[1][2]. Its development has been explored both as a standalone agent and, more recently, as a cytotoxic payload in antibody-drug conjugates (ADCs)[1][3][4]. This guide provides a detailed technical overview of exatecan and its derivative, exatecan-methylacetamide-OH, focusing on their core chemical and pharmacological properties. While extensive data is available for exatecan, information on this compound is primarily situated within the context of its use as an ADC payload, with limited publicly accessible comparative data.
Chemical Structure and Properties
Exatecan and this compound share the core pentacyclic structure of the camptothecin family.
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin[5][]. Its chemical formula is C24H22FN3O4[7][8].
This compound is a derivative of exatecan[9][10][11][12][13][14]. It is described as an ADC cytotoxin, suggesting its primary application is as a payload for targeted cancer therapies[9][10][11][12][13][14]. Its chemical formula is C27H26FN3O6[15]. The structural modification from exatecan likely involves the primary amine group to enable conjugation to a linker for attachment to an antibody.
| Compound | Molecular Formula | Molar Mass | Key Structural Features |
| Exatecan | C24H22FN3O4 | 435.45 g/mol | Pyranoindolizinoquinoline core, primary amine at C1[7][8] |
| This compound | C27H26FN3O6 | 507.52 g/mol | Exatecan core with a methylacetamide-OH modification, likely at the C1 amine[14][15] |
Mechanism of Action: Topoisomerase I Inhibition
Both exatecan and its derivatives exert their cytotoxic effects by inhibiting DNA topoisomerase I (TOP1)[3][16][17][18]. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription[3][16].
The proposed signaling pathway for exatecan-induced cell death is as follows:
-
Exatecan intercalates into the DNA-TOP1 complex.
-
It stabilizes this complex, preventing the re-ligation of the single-strand DNA break created by TOP1[3][16][19].
-
The collision of the replication fork with this stabilized complex leads to the formation of a double-strand DNA break.
-
Accumulation of these DNA double-strand breaks triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death)[3][16].
Comparative Efficacy and Potency
In Vitro Activity of Exatecan
Exatecan has demonstrated significant cytotoxic activity across a range of human cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| IC50 (TOP1 Inhibition) | 2.2 µM (0.975 µg/mL) | - | [18][20] |
| IC50 (TOP1 Inhibition) | 1.906 µM | Human pancreatic cancer cells | [17] |
| Mean GI50 | 2.02 ng/mL | Breast cancer cells | [20] |
| Mean GI50 | 2.92 ng/mL | Colon cancer cells | [20] |
| Mean GI50 | 1.53 ng/mL | Stomach cancer cells | [20] |
| Mean GI50 | 0.877 ng/mL | Lung cancer cells | [20] |
| GI50 | 0.186 ng/mL | PC-6 (human small cell lung cancer) | [5][20] |
| GI50 | 0.395 ng/mL | PC-6/SN2-5 (etoposide-resistant) | [5][20] |
Studies have shown that exatecan is significantly more potent than other clinical TOP1 inhibitors. For instance, exatecan was found to be more active than topotecan and SN-38 in four different human cancer cell lines[1][21]. In preclinical studies, exatecan exhibited 6- and 28-fold greater activity than SN-38 and topotecan, respectively[2].
Information regarding the in vitro activity of This compound is not detailed in the available search results. Its primary role appears to be as a cytotoxic component of ADCs[9][10][11][12][13][14]. The efficacy of ADCs is dependent on a multitude of factors including the antibody's targeting ability, the linker's stability and cleavage, and the potency of the released payload.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the studies of exatecan, standard methodologies for evaluating topoisomerase I inhibitors can be outlined.
Topoisomerase I Inhibition Assay
A common method to determine the inhibitory activity of a compound against topoisomerase I is a DNA relaxation assay.
Methodology:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in a reaction buffer.
-
Compound Addition: The test compound (e.g., exatecan) is added at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA relaxation by topoisomerase I.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Electrophoresis: The DNA samples are run on an agarose gel to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid.
-
Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of these compounds on cancer cells, assays such as the MTT or MTS assay are commonly employed.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTT or MTS is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is then determined.
Pharmacokinetics
The pharmacokinetic properties of exatecan have been evaluated in several clinical trials.
| Parameter | Value | Dosing Schedule | Patient Population | Reference |
| Clearance | 2.28 L/h/m² | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |
| Volume of Distribution | 18.2 L/m² | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |
| Elimination Half-life | 7.9 hours | 0.5 mg/m²/day for 5 days every 3 weeks | Advanced NSCLC | [22] |
| Clearance | ~1.4 L/h/m² | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |
| Volume of Distribution | ~12 L/m² | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |
| Elimination Half-life | ~8 hours | 0.3 or 0.5 mg/m²/day for 5 days every 3 weeks | Metastatic Breast Cancer | [23] |
Pharmacokinetic data for This compound as a standalone agent is not available. When used as an ADC payload, its pharmacokinetic profile is primarily determined by the antibody to which it is conjugated.
Clinical Development and Applications
Exatecan has undergone Phase I and II clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and soft tissue sarcoma[22][23][24][25][26]. While it has shown moderate activity, dose-limiting toxicities such as neutropenia have been a challenge[2][24].
The more recent and promising application of exatecan and its derivatives is in the field of ADCs. Deruxtecan (a derivative of exatecan) is the payload in the highly successful ADC, trastuzumab deruxtecan (Enhertu)[4]. The development of exatecan-based ADCs is driven by the potent bystander killing effect of the payload, which allows it to diffuse into neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity[27]. The use of This compound as an ADC cytotoxin aligns with this strategy, leveraging the high potency of the exatecan core for targeted delivery to cancer cells[9][10][11][12][13][14].
Conclusion
Exatecan is a highly potent topoisomerase I inhibitor with well-documented preclinical and clinical activity. Its superior potency compared to other camptothecin analogues makes it an attractive agent for cancer therapy. While its development as a standalone agent has been hampered by toxicity, its role as a payload in ADCs has revitalized interest in this class of compounds.
This compound is a derivative of exatecan designed for use in ADCs. While specific data on its standalone activity and direct comparisons with exatecan are lacking in publicly available literature, its chemical structure suggests a modification intended to facilitate conjugation while retaining the potent cytotoxic mechanism of the parent molecule. The success of exatecan-based ADCs underscores the therapeutic potential of this class of topoisomerase I inhibitors. Further research and publication of data on specific derivatives like this compound will be crucial for a more complete understanding and optimization of their application in targeted cancer therapy.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 7. Exatecan - Wikipedia [en.wikipedia.org]
- 8. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound 2594423-51-3 | MCE [medchemexpress.cn]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. This compound,2594423-51-3-Amadis Chemical [amadischem.com]
- 16. youtube.com [youtube.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 19. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. cybrexa.com [cybrexa.com]
- 22. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phase I study of topoisomerase I inhibitor exatecan mesylate (DX-8951f) given as weekly 24-hour infusions three of every four weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Exatecan-methylacetamide-OH, a promising cytotoxic agent for the development of Antibody-Drug Conjugates (ADCs). This document collates available literature to detail its chemical properties, mechanism of action, relevant experimental data, and methodologies.
Introduction
This compound is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I.[1][2] Its primary application is as a cytotoxic payload in the burgeoning field of ADCs, which are designed to selectively deliver potent anticancer agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The structural modifications in this compound are intended to facilitate its conjugation to monoclonal antibodies while retaining the potent anti-tumor activity of the parent compound.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [4] |
| CAS Number | 2594423-51-3 | [4] |
| Molecular Formula | C27H26FN3O6 | [4] |
| Molecular Weight | 507.52 g/mol | [4] |
| Appearance | Solid | [4] |
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic effect of this compound is attributed to its function as a topoisomerase I inhibitor, a mechanism inherited from its parent compound, Exatecan. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone.
The signaling pathway of topoisomerase I inhibition by Exatecan derivatives involves the stabilization of the covalent complex between topoisomerase I and DNA (TOP1-DNAcc). This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[5]
Quantitative Data
Direct quantitative data for this compound is not extensively available in the public domain. However, the cytotoxic potency is expected to be comparable to its parent compound, Exatecan. The following table summarizes the in vitro cytotoxicity of Exatecan against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Acute Leukemia | 0.25 | [5] |
| CCRF-CEM | Acute Leukemia | 0.24 | [5] |
| DU145 | Prostate Cancer | 0.16 | [5] |
| DMS114 | Small Cell Lung Cancer | 0.13 | [5] |
| PC-6 | Pancreatic Cancer | 0.64 (as ng/mL) | |
| PC-6/SN2-5 | Pancreatic Cancer (Resistant) | 1.36 (as ng/mL) |
Note: The IC50 values for PC-6 and PC-6/SN2-5 are reported in ng/mL. The molecular weight of Exatecan is 435.45 g/mol .
Experimental Protocols
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from general methods for preparing Exatecan derivatives for ADC conjugation. The synthesis would likely involve the modification of the exatecan core, followed by the introduction of the methylacetamide-OH moiety. A general workflow is proposed below.
Characterization: The final product would be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[1][7]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is used to determine the inhibitory activity of a compound on topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding human topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/gel loading buffer (containing SDS and EDTA).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
Expected Results: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA, resulting in a slower-migrating band on the gel. An effective inhibitor like this compound will prevent this relaxation, leading to the persistence of the faster-migrating supercoiled DNA band.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the ability of a compound to inhibit cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a valuable derivative of the potent topoisomerase I inhibitor, Exatecan, designed for use as a payload in ADCs. While specific quantitative data for this particular derivative is limited in publicly accessible literature, the well-established mechanism of action and high potency of the parent compound underscore its potential in the development of novel cancer therapeutics. Further research and publication of preclinical and clinical data on ADCs utilizing this compound will be crucial for fully elucidating its therapeutic index and potential clinical applications.
References
- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exatecan-methylacetamide-OH: A Potent ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Core Background Information
Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a hexacyclic camptothecin analogue. It functions as a highly effective cytotoxic agent, specifically designed for use as a payload in Antibody-Drug Conjugates (ADCs). Its chemical formula is C₂₇H₂₆FN₃O₆ with a molecular weight of 507.51 g/mol . As a topoisomerase I inhibitor, this compound offers a powerful mechanism for inducing cell death in targeted cancer cells.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₇H₂₆FN₃O₆ |
| Molecular Weight | 507.51 g/mol |
| CAS Number | 2594423-51-3 |
| Appearance | Light yellow to yellow solid |
| Classification | ADC Payload, Topoisomerase I Inhibitor |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[4][5] Topoisomerase I is a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized complex, known as the TOP1-DNA cleavage complex (TOP1cc), leads to the accumulation of DNA single- and double-strand breaks when the replication fork collides with it. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.[6][7][8][9][10]
Experimental Protocols
Representative Synthesis of an Exatecan Derivative for ADC Conjugation
While the specific, detailed synthesis protocol for this compound (referred to as compound 6 in patent CN112125915A) is not publicly available, a general methodology for the synthesis of Exatecan derivatives for ADCs can be outlined based on available literature.[1][3] The synthesis typically involves the modification of the Exatecan core, often at the C-10 position, to introduce a linker moiety suitable for conjugation to an antibody.
A representative, multi-step synthesis could involve:
-
Protection of reactive groups on the Exatecan molecule.
-
Introduction of a linker precursor at the desired position. This may involve reactions such as acylation or etherification.
-
Modification of the linker to introduce a reactive handle for antibody conjugation (e.g., a maleimide group for reaction with cysteines, or an active ester for reaction with lysines).
-
Deprotection of the Exatecan core to yield the final drug-linker construct.
-
Purification of the final product using chromatographic techniques such as HPLC.
A detailed, step-by-step protocol for a specific Exatecan-linker synthesis can be found in the supplementary information of various medicinal chemistry publications focusing on ADCs.
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in the formation of the ADC. A common method involves the use of linkers that react with specific amino acid residues on the antibody surface.
Protocol for Cysteine-Based Conjugation:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation: The this compound payload, functionalized with a maleimide group, is dissolved in a suitable organic solvent like DMSO.
-
Conjugation Reaction: The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker, aggregated antibody, and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the cytotoxicity of ADCs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the this compound ADC, the unconjugated antibody, and a non-targeting control ADC. Wells with untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effects.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is read using a plate luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The data is normalized to the untreated control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression model.
Quantitative Data
Table 2: In Vitro Cytotoxicity of Exatecan-Based ADCs in HER2-Positive Cancer Cell Lines
| Cell Line | ADC Target | Linker Type | IC₅₀ (nM) |
| SK-BR-3 | HER2 | Glucuronidase-cleavable | 0.18 ± 0.04 |
| NCI-N87 | HER2 | Glucuronidase-cleavable | 0.20 ± 0.05 |
| MDA-MB-453 | HER2 | Glucuronidase-cleavable | 0.20 ± 0.10 |
| BT-474 | HER2 | Glucuronidase-cleavable | 0.9 ± 0.4 |
| MDA-MB-361 | HER2 | Glucuronidase-cleavable | 2.0 ± 0.8 |
Table 3: Pharmacokinetic Parameters of Exatecan and a PEGylated Exatecan Conjugate in Mice
| Compound | Apparent Half-life (t½) |
| Exatecan | ~10 hours (in humans) |
| PEG-Exatecan Conjugate | ~12 hours (composite of elimination and release) |
Note: The pharmacokinetic data for Exatecan and its PEGylated conjugate can be considered as a proxy to estimate the behavior of ADCs carrying this compound, although the specific properties will be influenced by the antibody and linker.[11]
Signaling Pathways and Visualizations
Topoisomerase I Inhibition and DNA Damage Response
The inhibition of topoisomerase I by this compound leads to the formation of stable TOP1cc, which are converted into DNA double-strand breaks (DSBs) during DNA replication. This triggers the DNA Damage Response (DDR) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 2594423-51-3 | MCE [medchemexpress.cn]
- 4. youtube.com [youtube.com]
- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Exatecan-Methylacetamide-OH in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan-methylacetamide-OH, a derivative of the potent topoisomerase I inhibitor exatecan, is an emerging cytotoxic payload for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, role in ADCs, and the associated linker technologies. While specific quantitative data and detailed experimental protocols for ADCs utilizing this compound are not extensively available in the public domain, this document synthesizes information from studies on the parent compound, exatecan, and its other derivatives to provide a foundational understanding for researchers in the field.
Introduction to Exatecan and its Derivatives in ADCs
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product that inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[1] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan and its derivatives lead to DNA strand breaks and subsequent apoptotic cell death.[2] The high potency of exatecan has made it an attractive candidate for targeted delivery to cancer cells via ADCs, minimizing systemic toxicity.[2][3] this compound is one such derivative, designed for conjugation to monoclonal antibodies, enabling the specific delivery of the cytotoxic payload to tumor cells expressing the target antigen.[4][5][6]
Mechanism of Action
The primary mechanism of action of exatecan and its derivatives, including this compound, is the inhibition of DNA topoisomerase I.
dot
Caption: ADC binds to a tumor cell, is internalized, and releases its payload, leading to DNA damage and apoptosis.
This process unfolds in a series of steps:
-
Binding and Internalization: The ADC, carrying this compound, binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker connecting the antibody to the payload is designed to be cleaved by lysosomal enzymes or the acidic environment of the lysosome, releasing the active this compound.[7]
-
Nuclear Entry and Topoisomerase I Inhibition: The released payload then translocates to the nucleus where it interacts with the topoisomerase I-DNA complex.
-
Induction of DNA Damage and Apoptosis: By stabilizing this complex, the payload prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication. This accumulation of DNA damage triggers the cell's apoptotic machinery, resulting in programmed cell death.[2]
Role in Antibody-Drug Conjugates
This compound serves as the cytotoxic "warhead" in an ADC.[4][5][6] The goal of incorporating it into an ADC is to leverage the specificity of a monoclonal antibody to deliver this highly potent cytotoxin directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicities associated with systemic administration of potent chemotherapeutics.[3]
Linker Technology
The choice of linker is critical to the success of an ADC. It must be stable in systemic circulation to prevent premature release of the payload, but also be efficiently cleaved once the ADC is internalized by the target cell.[7] While specific linkers for this compound are not detailed in the available literature, linkers used for other exatecan derivatives provide insight into potential strategies.
-
Peptide Linkers: These linkers, such as the Gly-Gly-Phe-Gly sequence, are designed to be cleaved by lysosomal proteases like cathepsin B.[7]
-
Polysarcosine-based Linkers: These hydrophilic linkers can help to overcome the hydrophobicity of the payload, potentially improving the pharmacokinetic properties and allowing for a higher drug-to-antibody ratio (DAR).[1]
dot```dot digraph "ADC_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Antibody [label="Monoclonal Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker\n(e.g., Peptide, Polysarcosine)", fillcolor="#FBBC05", fontcolor="#202124"]; Payload [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Antibody -> Linker [label="Conjugation"]; Linker -> Payload [label="Attachment"]; }
Caption: Workflow for a typical in vitro cytotoxicity assay to determine the IC50 of an ADC.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: The following day, cells are treated with a serial dilution of the ADC (and relevant controls, such as a non-targeting ADC and unconjugated antibody).
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for the cytotoxic effects of the ADC to manifest.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
In Vivo Xenograft Model
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of human cancer cells.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and their volume is measured regularly using calipers.
-
ADC Administration: Once tumors reach the desired size, mice are randomized into treatment groups and administered the ADC (and controls) via intravenous injection.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The efficacy of the ADC is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.
Conclusion
This compound holds promise as a potent cytotoxic payload for the development of novel ADCs. Its mechanism of action, rooted in the potent inhibition of topoisomerase I, makes it an effective agent for inducing cancer cell death. While specific data for this derivative is emerging, the extensive research on the parent compound, exatecan, and other derivatives provides a strong foundation for its continued investigation. Future research should focus on optimizing linker technologies for this compound and conducting comprehensive preclinical and clinical studies to fully elucidate its therapeutic potential in various cancer indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Topoisomerase I Inhibition by Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for Exatecan-methylacetamide-OH, a potent derivative of the camptothecin analog Exatecan. This document is intended to serve as a core resource for researchers and professionals involved in the fields of oncology, pharmacology, and the development of novel anti-cancer therapeutics, particularly Antibody-Drug Conjugates (ADCs).
Introduction to Exatecan and its Derivatives
Exatecan is a highly potent, water-soluble, semi-synthetic derivative of camptothecin, a natural product known for its anti-tumor activity. Like other camptothecin analogs, Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] Due to its significant potency, Exatecan and its derivatives have become important payloads for use in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4] this compound is a specific derivative of Exatecan that has been developed for use as a cytotoxin in ADCs.[5]
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The process involves the formation of a covalent intermediate known as the cleavage complex, where the enzyme is bound to the 3'-phosphate end of the broken DNA strand. After the DNA has rotated, the enzyme re-ligates the strand.
Exatecan and its derivatives intervene in this process by binding to and stabilizing the topoisomerase I-DNA cleavage complex.[1][6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible double-strand DNA breaks.[1] The accumulation of DNA damage triggers cell cycle arrest, typically in the S-phase, and ultimately leads to programmed cell death (apoptosis).[1]
Modeling studies of exatecan's interaction with the topoisomerase I-DNA complex suggest that in addition to the known interactions of camptothecins, exatecan forms two novel molecular interactions with a flanking DNA base and the TOP1 residue N352, contributing to its high potency.[6][7][8]
Quantitative Data on Inhibitory Activity
| Compound | Assay Type | Target | IC50 Value | Reference |
| Exatecan | Topoisomerase I Inhibition | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [9][10] |
| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Breast Cancer Cell Lines | 2.02 ng/mL | [9] |
| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Colon Cancer Cell Lines | 2.92 ng/mL | [9] |
| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Stomach Cancer Cell Lines | 1.53 ng/mL | [9] |
| Exatecan mesylate | In vitro Cytotoxicity (GI50) | Human Lung Cancer Cell Lines | 0.877 ng/mL | [9] |
| Exatecan | In vitro Cytotoxicity (IC50) | Various Cancer Cell Lines | Picomolar to low Nanomolar range | [6][11] |
Note: The IC50 and GI50 values represent the concentration of the compound that causes 50% inhibition of the target enzyme or 50% inhibition of cell growth, respectively.
Exatecan has demonstrated significantly greater potency compared to other clinical topoisomerase I inhibitors. Studies have shown it to be more potent than SN-38 (the active metabolite of irinotecan) and topotecan.[1][12] This enhanced potency is a key rationale for its use in ADCs.
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of topoisomerase I inhibitors like this compound.
Topoisomerase I Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and varying concentrations of the test compound (this compound) or vehicle control.
-
Enzyme Addition: Add a purified human topoisomerase I enzyme to the reaction mixture to initiate the relaxation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities corresponding to the supercoiled and relaxed DNA to determine the percentage of inhibition at each compound concentration.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)
This assay determines the concentration of the compound that inhibits the growth of cultured cancer cells by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).[13][14][15][16][17]
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well.
-
Formazan Formation: Incubate the plates for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. This step is not necessary for XTT as its formazan product is water-soluble.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or growth inhibition for each concentration relative to the control. Plot the results to determine the GI50 or IC50 value.
Topoisomerase I-DNA Cleavage Complex Stabilization Assay (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay can be used to detect and quantify the amount of topoisomerase I covalently bound to DNA.[6][7]
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a short period (e.g., 30 minutes) to induce the formation of stabilized cleavage complexes.
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA. The covalently bound proteins will co-precipitate with the DNA.
-
DNA Shearing: Shear the DNA to a manageable size.
-
Immobilization: Immobilize the DNA-protein complexes onto a solid support (e.g., a 96-well plate).
-
Detection: Use a primary antibody specific for topoisomerase I, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), for detection via colorimetric or chemiluminescent methods.
-
Quantification: The signal intensity is proportional to the amount of topoisomerase I covalently bound to the DNA.
Synthesis of Exatecan Derivatives for ADCs
The synthesis of Exatecan and its derivatives for use as ADC payloads is a multi-step process. While the precise synthesis of this compound is proprietary, the general approach involves the synthesis of the core exatecan molecule followed by the attachment of a linker moiety.[4][18] The linker is crucial for conjugating the payload to the antibody and is often designed to be cleaved under specific conditions within the target cancer cell, releasing the active cytotoxic agent. The synthesis of the exatecan core often involves a convergent approach, combining key intermediates to build the complex pentacyclic structure.[4]
Conclusion
This compound, as a derivative of the highly potent topoisomerase I inhibitor Exatecan, represents a significant payload for the development of next-generation ADCs. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavage complex, leads to catastrophic DNA damage and apoptotic cell death in rapidly dividing cancer cells. The exceptional potency of the exatecan scaffold underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and other novel topoisomerase I inhibitors. Further research into the specific properties of this compound and its performance in ADC constructs will be crucial for its successful clinical translation.
References
- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. synaffix.com [synaffix.com]
- 4. chemexpress.com [chemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. kosheeka.com [kosheeka.com]
- 15. scispace.com [scispace.com]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Unlocking Potent Antitumor Activity: A Technical Guide to Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan-methylacetamide-OH is a derivative of exatecan, a potent, semi-synthetic, water-soluble camptothecin analogue.[1][2] It is primarily designed as a cytotoxic payload for use in Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies.[3][4] ADCs utilize a monoclonal antibody to selectively deliver potent cytotoxic agents like exatecan derivatives to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[5]
This technical guide provides an in-depth overview of the anticancer properties of the exatecan core, which is directly relevant to understanding the mechanism and potential of this compound. Due to the limited public availability of specific preclinical data for this compound, this document focuses on the extensive research conducted on its parent compound, exatecan. The data presented herein on exatecan's mechanism of action, cytotoxicity, and in vivo efficacy serves as a strong foundation for researchers and drug developers working with its derivatives.
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for exatecan, and by extension this compound, is the inhibition of DNA topoisomerase I.[6] This enzyme is crucial for relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[6]
Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[7][8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[6] When the replication fork encounters these stabilized complexes, it results in the formation of permanent and lethal double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7]
Modeling studies suggest that exatecan's potent TOP1 trapping ability may stem from additional molecular interactions with the DNA base and the TOP1 residue N352, beyond the known interactions of other camptothecins.[7][8]
Figure 1: Signaling pathway of Topoisomerase I inhibition by Exatecan.
Preclinical Anticancer Activity of Exatecan
Exatecan has demonstrated potent antitumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Cytotoxicity
In vitro studies have consistently shown that exatecan is more potent than other topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan across various human tumor cell lines.[5]
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Breast Cancer (mean) | Breast | 2.02 | [9] |
| Colon Cancer (mean) | Colon | 2.92 | [9] |
| Stomach Cancer (mean) | Gastric | 1.53 | [9] |
| Lung Cancer (mean) | Lung | 0.877 | [9] |
| PC-6 | Lung | 0.186 | [9] |
| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395 | [9] |
| MOLT-4 | Leukemia | ~1 nM | [7] |
| CCRF-CEM | Leukemia | ~1 nM | [7] |
| DU145 | Prostate | ~1 nM | [7] |
| DMS114 | Small Cell Lung | ~1 nM | [7] |
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan in various cancer cell lines.
Notably, exatecan retains significant activity in cell lines that have developed resistance to other camptothecin analogues like SN-38.[1]
In Vivo Efficacy
The potent in vitro activity of exatecan translates to significant antitumor effects in various in vivo models.
| Cancer Model | Dosing (mg/kg) | Route | Efficacy | Reference |
| Pancreatic (MIA-PaCa-2) | 15, 25 | i.v. | Highly inhibited primary tumor growth | [9][10] |
| Pancreatic (BxPC-3) | 15, 25 | i.v. | Highly inhibited primary tumor growth, suppressed lymphatic metastasis, eliminated lung metastasis | [9][10] |
| Ovarian Xenografts | Not specified | Not specified | 51-94% growth inhibition | [1] |
| Gastric Adenocarcinoma Xenografts | Not specified | Not specified | More effective than other camptothecins | [1] |
Table 2: In Vivo Antitumor Efficacy of Exatecan in Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the anticancer properties of topoisomerase I inhibitors like exatecan.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or exatecan) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Figure 2: Experimental workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (or exatecan) or a vehicle control via the desired route (e.g., intravenously) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Pharmacokinetics
Pharmacokinetic studies of exatecan have been conducted in clinical trials. In a phase I study, exatecan administered as a 30-minute infusion every 3 weeks showed linear pharmacokinetics. The clearance of the active lactone form and the total drug were 6.8 ± 2.8 and 2.1 ± 1.1 L/h/m², respectively.[2] The ratio of the active lactone concentration to the total drug concentration in plasma decreased over time, from 0.81 at the end of infusion to 0.15 ten hours later.[2]
In another study with a 21-day continuous intravenous infusion, the pharmacokinetics were dose-proportional, with mean steady-state plasma concentrations ranging from 6.88 to 19.41 ng/mL for doses of 0.15 to 0.30 mg/m²/day. These concentrations are comparable to the IC50 values observed in vitro.
Conclusion
This compound, as a derivative of the potent topoisomerase I inhibitor exatecan, holds significant promise as a cytotoxic payload for Antibody-Drug Conjugates. The extensive preclinical data on exatecan demonstrates its potent and broad-spectrum anticancer activity, its ability to overcome resistance to other camptothecins, and its significant in vivo efficacy. The established mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, provides a clear rationale for its cytotoxic effects.
This technical guide, by consolidating the key data and methodologies related to the exatecan core, offers a valuable resource for researchers and drug development professionals. It provides the foundational knowledge required to design and interpret further preclinical and clinical studies involving this compound and other exatecan-based ADCs, ultimately contributing to the development of more effective targeted cancer therapies.
References
- 1. WO2023201109A1 - Exatecan formulation - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2024022165A1 - Exatecan derivatives and use thereof - Google Patents [patents.google.com]
- 5. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | C26H24FN3O6 | CID 117888634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. patents.justia.com [patents.justia.com]
Exatecan-methylacetamide-OH physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a hexacyclic analogue of the natural product camptothecin. As a topoisomerase I inhibitor, it possesses significant anti-cancer properties. This compound is of particular interest to the drug development community as a cytotoxic payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to deliver highly potent drugs directly to cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an elucidation of its mechanism of action.
Physical and Chemical Properties
This compound is a synthetic organic compound that appears as a solid.[1] Key identifying information and physical properties are summarized in the table below. While some specific experimental values for this derivative are not publicly available, predicted values and data from the parent compound, Exatecan, are included for reference.
| Property | Value | Source |
| Chemical Name | N-((1S,9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-2-hydroxy-N-methylacetamide | [1] |
| CAS Number | 2594423-51-3 | [1] |
| Molecular Formula | C₂₇H₂₆FN₃O₆ | [1] |
| Molecular Weight | 507.52 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 900.4 ± 65.0 °C | [2] |
| Melting Point (Exatecan) | >137°C (decomposes) | [] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C to -80°C, sealed and away from moisture. | [4] |
Experimental Protocols
Synthesis
A precise, publicly available synthesis protocol for this compound is not detailed in the reviewed literature. However, based on patent literature describing the synthesis of Exatecan and its derivatives, a plausible synthetic route can be inferred. The synthesis would likely involve the core synthesis of the Exatecan structure followed by functionalization at the C1-amino group.
Inferred Synthesis Workflow:
The synthesis of the Exatecan core typically involves a multi-step convergent approach. Key intermediates are prepared separately and then combined in the final stages. A general representation of this process is outlined below. The final step would involve the acylation of the C1-amino group of the Exatecan core with a suitable reagent to introduce the methylacetamide-OH moiety.
Caption: Inferred synthetic workflow for this compound.
Note: This is a generalized scheme. The actual synthesis would require specific reagents, catalysts, and reaction conditions as detailed in relevant patent literature for Exatecan synthesis.[5][6]
Analytical Methods
The analysis of Exatecan and its derivatives is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) are the primary analytical techniques employed. The following table summarizes typical conditions used for the analysis of Exatecan, which can be adapted for this compound.
| Parameter | HPLC | HPLC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate or ammonium acetate) | Acetonitrile/Methanol and water with a modifier (e.g., formic acid or ammonium formate) |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | ~1.0 mL/min | ~0.2-0.4 mL/min |
| Detection | UV or Fluorescence | Mass Spectrometry (e.g., Triple Quadrupole) |
| Sample Preparation | Protein precipitation or solid-phase extraction | Protein precipitation or solid-phase extraction |
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of Exatecan derivatives.
Mechanism of Action: Topoisomerase I Inhibition
This compound, like its parent compound Exatecan, exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks.
The mechanism of inhibition involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex. By binding to this complex, this compound prevents the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavable complex leads to the formation of irreversible double-strand DNA breaks, which subsequently triggers programmed cell death (apoptosis).
Signaling Pathway of Topoisomerase I Inhibition by this compound:
Caption: Mechanism of action of this compound via Topoisomerase I inhibition.
Applications in Drug Development
The high potency of this compound makes it an attractive payload for use in antibody-drug conjugates (ADCs). In this application, the compound is attached to a monoclonal antibody via a chemical linker. The antibody directs the ADC to a specific antigen on the surface of cancer cells. Upon binding and internalization, the linker is cleaved, releasing the this compound payload, which can then exert its cytotoxic effect. This targeted delivery approach aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and reducing exposure to healthy tissues.
Conclusion
This compound is a promising cytotoxic agent with a well-defined mechanism of action. While detailed public data on its specific physical and chemical properties are somewhat limited, established analytical methods for the parent compound provide a strong basis for its characterization. Its primary application in the field of oncology is as a payload in ADCs, where its high potency can be harnessed for targeted cancer therapy. Further research and development in this area are likely to provide more detailed insights into the properties and applications of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound,2594423-51-3-Amadis Chemical [amadischem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
In-Depth Technical Guide: Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and biological context of Exatecan-methylacetamide-OH, a derivative of the potent anticancer agent Exatecan. This document is intended for professionals in the fields of oncology research, medicinal chemistry, and antibody-drug conjugate (ADC) development.
Core Physicochemical Data
This compound is a derivative of Exatecan, a potent topoisomerase I inhibitor.[1][2][3] As a cytotoxic agent, it is utilized in the synthesis of antibody-drug conjugates (ADCs), a targeted cancer therapy modality.[1][2][3] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H26FN3O6 | Pharmaffiliates |
| Molecular Weight | 507.52 g/mol | Pharmaffiliates |
| CAS Number | 2594423-51-3 | Pharmaffiliates, Amadis Chemical |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of a small molecule like this compound is critical for its identification and characterization. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.
Objective: To determine the precise molecular weight of this compound.
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small quantity (typically 1 mg/mL) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution with an appropriate solvent system for mass spectrometry analysis, commonly a mixture of acetonitrile and water with a small percentage of formic acid to facilitate protonation.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution containing compounds of known mass-to-charge ratios (m/z) across a relevant mass range. This can be done using either external or internal calibration methods. For high accuracy, internal calibration (using a lock mass) is often preferred as it can correct for instrumental drift during the analysis.
-
-
Analysis:
-
Introduce the prepared sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source will ionize the analyte molecules. For this compound, positive ion mode is typically used to detect the protonated molecule [M+H]+.
-
The ions are then transferred into the mass analyzer, where they are separated based on their m/z ratio.
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the protonated this compound molecule.
-
The high-resolution instrument will provide a highly accurate m/z value for this peak.
-
The molecular weight of the neutral molecule is calculated by subtracting the mass of a proton (approximately 1.007276 Da) from the measured m/z of the [M+H]+ ion.
-
Biological Context: Mechanism of Action of Exatecan
This compound is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I.[4][5][6] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.[5][6]
The mechanism of action of Exatecan involves the stabilization of the covalent complex between topoisomerase I and DNA.[5] This leads to the accumulation of single-strand DNA breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[5]
Below is a diagram illustrating the signaling pathway of Topoisomerase I inhibition by Exatecan.
Caption: Mechanism of Topoisomerase I Inhibition by Exatecan.
This guide provides essential technical information for researchers and developers working with this compound. The provided data and protocols are intended to support further investigation and application of this compound in the development of novel cancer therapeutics.
References
Methodological & Application
Synthesis of Exatecan-Methylacetamide-OH: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of Exatecan-methylacetamide-OH, a derivative of the potent topoisomerase I inhibitor Exatecan. This compound serves as a crucial cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The following sections detail the synthesis pathway, experimental procedures, and characterization data for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the construction of ADCs, offering a site for linker attachment while maintaining the cytotoxic efficacy of the parent compound, Exatecan. Its synthesis involves a multi-step process, beginning with the preparation of a protected Exatecan derivative, followed by a coupling reaction to introduce the methylacetamide-OH moiety. This protocol is based on methodologies described in the patent literature, specifically referencing compound 6 as detailed in patent CN112125915A.
Synthesis Pathway
The synthesis of this compound can be conceptually broken down into two main stages:
-
Preparation of an Amine-Functionalized Exatecan Intermediate: This typically involves the synthesis of Exatecan followed by the introduction of a reactive amine group, often through reduction of a nitro group or deprotection of a suitable protecting group.
-
Coupling with a Protected Amino Acid Derivative: The amine-functionalized Exatecan is then coupled with a protected amino acid containing the methylacetamide-OH functionality. This is commonly achieved using standard peptide coupling reagents.
-
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Application Notes and Protocols for Exatecan-methylacetamide-OH In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a camptothecin analog that functions as a topoisomerase I inhibitor.[1] This compound is primarily utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1] Its mechanism of action, like other camptothecin derivatives, involves the trapping of the topoisomerase I-DNA cleavage complex, which ultimately leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[2] These application notes provide detailed protocols for the in vitro use of this compound, focusing on assessing its cytotoxic activity and its primary mechanism of action.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C27H26FN3O6 |
| Molecular Weight | 507.51 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO (100 mg/mL, 197.04 mM with ultrasonication) |
| Storage | Store powder at -20°C. Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I (TOP1). TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Exatecan and its derivatives bind to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2] This stabilized ternary complex, known as the TOP1 cleavage complex (TOP1cc), leads to the accumulation of single-strand breaks.[2] When the replication fork collides with these complexes, irreversible double-strand breaks occur, triggering a DNA damage response.[2] This damage ultimately activates apoptotic pathways, leading to programmed cell death.[2]
References
Application Notes and Protocols for Exatecan-methylacetamide-OH
For Research Use Only.
Introduction
Exatecan-methylacetamide-OH is a derivative of Exatecan, a potent anti-cancer agent.[1][2] Like its parent compound, it is utilized as a cytotoxin in the development of Antibody-Drug Conjugates (ADCs).[1][2] Exatecan and its derivatives function as inhibitors of DNA topoisomerase I (TOP1), an enzyme critical for relieving torsional stress in DNA during replication and transcription.[3][4] Inhibition of TOP1 by these compounds leads to the stabilization of the TOP1-DNA cleavage complex (TOP1cc), resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines. The methodologies are based on established protocols for the parent compound, Exatecan, and are intended to guide researchers in assessing the cytotoxic and mechanistic properties of this compound.
Data Presentation
As a derivative of Exatecan, the cytotoxic potency of this compound is expected to be significant. The following table summarizes the reported 50% inhibitory concentration (IC50) values for the parent compound, Exatecan, in various human cancer cell lines, which can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~1-10 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1-10 |
| DU145 | Prostate Cancer | ~1-10 |
| DMS114 | Small Cell Lung Cancer | ~1-10 |
Table 1: Cytotoxicity of the parent compound Exatecan in various human cancer cell lines after 72 hours of treatment, as measured by CellTiter-Glo assay.[5] Values are approximated from graphical data.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powder in DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Seeding
Materials:
-
Human cancer cell lines (e.g., DU145, COLO205)
-
Appropriate cell culture medium (e.g., DMEM for DU145, RPMI-1640 for COLO205)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For experiments, harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed cells into appropriate culture plates at a predetermined density (e.g., 3,000-8,000 cells/well for a 96-well plate for cytotoxicity assays).
-
Allow cells to attach and resume growth for 24 hours before adding the compound.
Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Seeded 96-well plates with cancer cells
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range for Exatecan derivatives is from 1 nM to 10 µM.
-
Remove the medium from the seeded 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[5]
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Immunofluorescence for DNA Damage (γH2AX)
This protocol visualizes DNA double-strand breaks, a hallmark of TOP1 inhibitor activity.
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-γH2AX (phospho S139)
-
Alexa Fluor®-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound (e.g., at 10x IC50 concentration) for a specified time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. Increased nuclear green fluorescence indicates DNA damage.[5]
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action for TOP1 inhibitors like Exatecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan-methylacetamide-OH is a potent derivative of Exatecan, a topoisomerase I inhibitor, and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Accurate and precise analytical methods are crucial for the characterization, quantification, and stability assessment of this compound, both as a standalone molecule and as part of an ADC. This document provides a summary of analytical methods for the parent compound, Exatecan, which can serve as a foundation for the development and validation of protocols for this compound. While specific validated methods for this compound are not widely published, the principles and techniques outlined below are directly applicable.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Exatecan and its prodrugs in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These values can be considered as target parameters for the development of an analytical method for this compound.
Table 1: HPLC-MS/MS Parameters for the Quantification of Exatecan [4]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Intra-day Precision and Accuracy | Within ±15% |
| Inter-day Precision and Accuracy | Within ±15% |
Table 2: Chromatographic Conditions for Exatecan Analysis in Plasma [4][5][6]
| Parameter | Description |
| Analytical Column | ZORBAX SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent reverse-phase ODS column |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid or isocratic elution with acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
The following are detailed protocols for sample preparation and HPLC-MS/MS analysis of Exatecan in biological matrices. These can be adapted for this compound.
Protocol 1: Sample Preparation using Protein Precipitation[4]
This protocol is suitable for the extraction of Exatecan and its derivatives from plasma samples.
Materials:
-
Rat plasma
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot of the supernatant into the HPLC-MS/MS system.
Protocol 2: HPLC-MS/MS Analysis[4]
This protocol describes the instrumental analysis of the prepared sample.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 column (2.1 × 50 mm, 3.5 μm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-2.0 min: 30% - 95% B
-
2.0-4.0 min: 95% B
-
4.0-4.1 min: 95% - 30% B
-
4.1-5.0 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and product ions.
Visualizations
Experimental Workflow for Quantification in Plasma
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathway: Topoisomerase I Inhibition by Exatecan Derivatives
Caption: Mechanism of action of Exatecan derivatives via Topoisomerase I inhibition.
Stability Considerations
The stability of Exatecan and its derivatives is a critical aspect of their analysis. Exatecan contains a lactone ring that is susceptible to hydrolysis under certain pH conditions. Therefore, it is important to:
-
Control pH: Maintain acidic conditions (pH 3-5) during sample preparation and analysis to favor the active lactone form.[5]
-
Temperature: Store samples at low temperatures (-20°C or -80°C) to minimize degradation.[1]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for stock solutions and samples.[1]
For ADCs containing this compound, stability in biological matrices should be thoroughly investigated to understand the release of the payload from the antibody.
Conclusion
The analytical methods and protocols presented here for Exatecan provide a robust starting point for the development of assays for this compound. Researchers should perform method validation to ensure the accuracy, precision, and reliability of the assay for its intended purpose. The provided workflows and diagrams offer a visual guide to the analytical process and the compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Exatecan-Derivative Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan and its derivatives are potent topoisomerase I inhibitors that have garnered significant interest as cytotoxic payloads in targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the utilization of exatecan derivatives, including Exatecan-methylacetamide-OH, in the development of such systems. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein for closely related exatecan-based delivery systems offer a valuable resource for researchers in this field.
This compound is a derivative of exatecan designed for use as a potent cytotoxin in ADCs.[1][2][3] Like other camptothecin analogs, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and ultimately, apoptotic cell death.[4][5][6] The development of drug delivery systems for exatecan derivatives aims to enhance their therapeutic index by increasing tumor-specific delivery and reducing systemic toxicity.
Data Presentation: In Vitro Cytotoxicity of Exatecan-Based ADCs
The following tables summarize the in vitro cytotoxicity of various exatecan-based antibody-drug conjugates against different cancer cell lines. This data highlights the potent, target-specific cell-killing activity of these conjugates.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 Exatecan-Based Immunoconjugates
| Cell Line | HER2 Status | IgG(8)-EXA (nM) | Mb(4)-EXA (nM) | Db(4)-EXA (nM) | T-DXd (nM) | Free Exatecan (nM) |
| SK-BR-3 | Positive | 0.41 ± 0.05 | 9.36 ± 0.62 | 14.69 ± 6.57 | 0.04 ± 0.01 | Sub-nanomolar |
| MDA-MB-468 | Negative | > 30 | > 30 | > 30 | > 30 | Sub-nanomolar |
Data adapted from a study on optimized exatecan-based immunoconjugates. IgG(8)-EXA, Mb(4)-EXA, and Db(4)-EXA are different formats of anti-HER2 ADCs with varying drug-to-antibody ratios (DAR). T-DXd (Trastuzumab deruxtecan) is a clinically approved anti-HER2 ADC.
Table 2: In Vitro Cytotoxicity (IC50) of a Polysarcosine-Based Anti-HER2 Exatecan ADC (Tra-Exa-PSAR10)
| Cell Line | HER2 Expression | IC50 (nM) |
| SKBR-3 | High | 0.18 ± 0.04 |
| NCI-N87 | High | 0.20 ± 0.05 |
| MDA-MB-453 | Medium | 0.20 ± 0.10 |
| BT-474 | Medium | 0.9 ± 0.4 |
| MDA-MB-361 | Low | 2.0 ± 0.8 |
| MCF-7 | Negative | > 10 |
Data adapted from a study on a hydrophilic polysarcosine drug-linker platform for exatecan ADCs.[7]
Signaling Pathway
The primary mechanism of action for exatecan and its derivatives is the inhibition of topoisomerase I (TOP1). This leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to apoptosis.
Experimental Protocols
Protocol 1: Synthesis of an Exatecan-Based Drug-Linker for ADC Production
This protocol provides a general workflow for the synthesis of a drug-linker construct containing exatecan, which can then be conjugated to a monoclonal antibody. This example is based on a modular approach.
Materials:
-
Exatecan derivative with a reactive handle (e.g., amine)
-
Linker with a terminal maleimide group and an activated ester (e.g., NHS ester) for reaction with the exatecan derivative
-
Cleavable peptide sequence (e.g., Val-Cit or Gly-Phe-Leu-Gly)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)
-
Purification: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Peptide Synthesis: Synthesize the cleavable peptide sequence using standard solid-phase peptide synthesis (SPPS).
-
Linker-Peptide Conjugation: React the N-terminus of the synthesized peptide with the linker containing a maleimide group.
-
Activation of the C-terminus: Activate the C-terminus of the peptide-linker construct using an activating agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
-
Conjugation to Exatecan: React the activated peptide-linker with the amine group on the exatecan derivative in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Purification: Purify the final drug-linker construct using preparative HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of Exatecan-Based Antibody-Drug Conjugates (ADCs)
This protocol describes the conjugation of a pre-synthesized exatecan drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Exatecan drug-linker with a maleimide group
-
N-acetylcysteine (NAC)
-
Purification: Size Exclusion Chromatography (SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the maleimide-functionalized exatecan drug-linker to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of exatecan-based ADCs against cancer cell lines.
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
Cell culture medium and supplements
-
Exatecan-based ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the exatecan-based ADC, a non-targeting control ADC, and free exatecan drug. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an exatecan-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude)
-
Cancer cell line for tumor implantation
-
Exatecan-based ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the exatecan-based ADC, vehicle, and control ADC intravenously.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.
Conclusion
The development of drug delivery systems for potent cytotoxins like this compound holds immense promise for improving cancer therapy. While specific data on this particular derivative is emerging, the established protocols and extensive data on other exatecan-based ADCs provide a strong foundation for researchers. The methodologies and data presented in these application notes are intended to guide the design, synthesis, and evaluation of novel exatecan-derivative drug delivery systems, ultimately contributing to the advancement of targeted cancer treatments.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Exatecan-methylacetamide-OH Dosage In Vivo
Welcome to the technical support center for Exatecan-methylacetamide-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this potent anti-cancer agent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Exatecan, a potent topoisomerase I inhibitor.[1][2][3] It is classified as an ADC cytotoxin, meaning it is a payload component for Antibody-Drug Conjugates (ADCs).[1][2][3] The core mechanism of action, similar to other camptothecin analogs, involves the inhibition of DNA topoisomerase I. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication.[4][5] This DNA damage ultimately triggers apoptotic cell death in cancer cells.[5]
Q2: What are the key considerations for designing an in vivo dosage optimization study for an ADC with an this compound payload?
When designing an in vivo dosage optimization study, several factors should be considered:
-
Animal Model: The choice of animal model (e.g., mouse strain, tumor xenograft model) is critical and should be relevant to the cancer type being studied.
-
ADC Characteristics: The specific antibody, linker, and drug-to-antibody ratio (DAR) of your ADC will significantly influence its pharmacokinetics and efficacy.
-
Dose Range Finding: Start with a wide range of doses to determine the maximum tolerated dose (MTD) and a biologically effective dose.
-
Dosing Schedule: Evaluate different dosing schedules (e.g., single dose, multiple doses, different intervals) to optimize the therapeutic window.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Correlate drug exposure with anti-tumor activity and toxicity.
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and hematological parameters.
Q3: What are the known dose-limiting toxicities of Exatecan and its derivatives?
Clinical studies of Exatecan mesylate, a related compound, have shown that the principal dose-limiting toxicities are hematological, specifically neutropenia and thrombocytopenia.[6][7][8] Non-hematological toxicities such as nausea, vomiting, diarrhea, fatigue, and alopecia have also been observed but are generally milder.[8] These toxicities are important to monitor during in vivo preclinical studies.
Troubleshooting Guides
Issue 1: High Toxicity and Animal Mortality
Possible Causes:
-
The initial doses are too high.
-
The dosing schedule is too frequent.
-
The specific animal model is particularly sensitive to the compound.
-
Issues with the formulation leading to rapid, uncontrolled release of the payload.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose levels in subsequent cohorts.
-
Adjust Dosing Schedule: Increase the interval between doses.
-
Formulation Check: Ensure the stability and integrity of your ADC formulation.
-
Animal Model Consideration: If toxicity persists even at low doses, consider evaluating a different animal model.
-
Supportive Care: Implement supportive care measures for the animals if permitted by the study protocol.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Causes:
-
The doses administered are below the therapeutic threshold.
-
Poor tumor penetration of the ADC.
-
The tumor model is resistant to topoisomerase I inhibitors.
-
Suboptimal ADC characteristics (e.g., low DAR, poor antigen binding).
Troubleshooting Steps:
-
Dose Escalation: If toxicity is not observed, carefully escalate the dose.
-
Evaluate a Different Dosing Schedule: More frequent dosing at a lower concentration might improve efficacy without increasing toxicity.
-
Combination Therapy: Consider combination therapy with other agents that may synergize with topoisomerase I inhibitors, such as PARP or ATR inhibitors.[4][5]
-
Tumor Model Characterization: Confirm the expression of the target antigen for your ADC on the tumor cells.
-
ADC Characterization: Re-evaluate the binding affinity and internalization of your ADC.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Exatecan and its conjugates. Note that this data is for Exatecan and its other derivatives, and should be used as a reference for designing studies with this compound.
Table 1: Preclinical Pharmacokinetics of a PEGylated Exatecan Conjugate in Mice [4]
| Parameter | Value |
| Apparent Circulating Half-life (Releasable Conjugate) | ~12 hours |
| Half-life for Renal Elimination (Stable Conjugate) | ~18 hours |
| Half-life for In Vivo Release of Exatecan | ~40 hours |
| Half-life of Released Free Exatecan | ~25 hours |
Table 2: Clinically Determined Maximum Tolerated Dose (MTD) of Exatecan Mesylate in Humans
| Dosing Schedule | Patient Population | MTD | Reference |
| 21-day continuous i.v. infusion | Minimally & Heavily Pretreated | 0.15 mg/m²/day | [6] |
| Weekly 30-minute i.v. infusion | Minimally Pretreated | 2.75 mg/m²/week | [7] |
| Weekly 30-minute i.v. infusion | Heavily Pretreated | 2.10 mg/m²/week | [7] |
| 24-hour continuous infusion every 3 weeks | Minimally & Heavily Pretreated | 2.4 mg/m² | [8] |
Experimental Protocols
Protocol: In Vivo Dose-Finding Study of an this compound ADC in a Mouse Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture the selected human cancer cell line (e.g., one with high expression of the target antigen) under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
-
ADC Formulation and Administration:
-
Reconstitute the lyophilized this compound ADC in a sterile, biocompatible vehicle (e.g., sterile saline or PBS).
-
Administer the ADC intravenously (i.v.) via the tail vein according to the predetermined dosing schedule and volume.
-
-
Dose Escalation and MTD Determination:
-
Start with a low dose and escalate in subsequent cohorts of animals.
-
Define the MTD as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and clinical signs of toxicity daily.
-
At the end of the study, collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Visualizations
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Caption: General experimental workflow for in vivo dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Exatecan-methylacetamide-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan-methylacetamide-OH. The information provided is intended to help prevent common issues related to compound degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during the storage, handling, and experimental use of this compound.
Q1: My compound shows reduced activity in my cell-based assay. Is it degrading?
A1: Reduced biological activity is the most common indicator of this compound degradation. The primary cause is the hydrolysis of the essential α-hydroxy-lactone ring (the active form) to the inactive open-ring carboxylate form.[1] This is a reversible, pH-dependent equilibrium. At physiological pH (7.4), the equilibrium favors the inactive carboxylate form, leading to a significant loss of potency.
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure that all aqueous buffers and media used for dilutions are acidic (ideally pH 5.0-6.0) to stabilize the lactone ring.
-
Minimize Time in Physiological Buffers: Prepare your final dilutions in physiological buffer (pH ~7.4) immediately before adding to your experiment. Do not store the compound in neutral or alkaline solutions.
-
Check Storage Conditions: Confirm that your stock solutions have been stored correctly (-80°C for long-term, -20°C for short-term) and that the number of freeze-thaw cycles has been minimized.[1][2]
-
Perform Analytical Check: Use HPLC to quantify the ratio of the lactone to the carboxylate form in your solution. (See Experimental Protocol section below).
Q2: I'm observing a new peak in my HPLC analysis. What could it be?
A2: The most likely new peak is the carboxylate (open-ring) form of this compound, which results from lactone ring hydrolysis.[1][3][4] This form is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. Other possibilities include photodegradation products if the compound was exposed to light.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to the addition of one water molecule (M+18) to the parent compound.
-
Review Solution Preparation: Check the pH of the solvent system. If neutral or basic, lactone hydrolysis is highly probable.
-
Assess Light Exposure: If the sample was exposed to light for a prolonged period, photodegradation may have occurred.[5][6] Protect solutions from light by using amber vials or covering them with foil.
Q3: Can I store my prepared this compound solution at 4°C overnight?
A3: It is strongly discouraged. Storing the compound in aqueous solution, especially at neutral or physiological pH, will lead to significant hydrolysis of the active lactone ring, even at 4°C. For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted, and stored frozen (-20°C for up to one month, or -80°C for up to six months).[1][2] Avoid repeated freeze-thaw cycles by making single-use aliquots.
Q4: Why are my results inconsistent between experiments?
A4: Inconsistency is often linked to variable levels of compound degradation.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure the protocol for preparing working solutions from frozen stocks is identical for every experiment. Pay close attention to the type of solvent, the final pH, the time the compound spends in aqueous solution before use, and protection from light.
-
Use Fresh Dilutions: Always prepare fresh dilutions for each experiment. Do not reuse diluted solutions from a previous day.
-
Minimize Freeze-Thaw Cycles: Use a new aliquot of the stock solution for each experiment to avoid degradation from repeated temperature changes.[1][2]
Degradation Pathways and Prevention
Understanding the chemical stability of this compound is critical for its effective use. The primary degradation pathways are lactone hydrolysis and photodegradation.
Lactone Hydrolysis
The most significant stability issue is the reversible, pH-dependent hydrolysis of the active lactone E-ring. The active lactone form is favored in acidic conditions, while the inactive open-ring carboxylate form predominates in neutral to basic conditions.
Caption: Reversible pH-dependent hydrolysis of Exatecan.
Photodegradation
Camptothecin analogues are known to be susceptible to degradation upon exposure to light, particularly UV light.[5][6][7] This process can lead to complex structural modifications and a loss of activity.
Prevention Strategy:
-
Storage: Always store both solid compound and solutions in light-protected containers (e.g., amber vials).
-
Handling: During experiments, protect solutions from direct light by covering tubes and plates with aluminum foil.
Quantitative Data Summary
The stability of camptothecins is highly dependent on pH. The following table summarizes the general relationship between pH and the half-life of the active lactone form.
| pH of Solution | Predominant Form | Lactone Half-Life (Approx.) | Recommendation |
| 3.0 - 5.0 | Lactone | > 24 hours | Optimal for storing aqueous solutions short-term. |
| 6.0 - 7.0 | Mixture | Hours | Use with caution; prepare fresh. |
| 7.4 | Carboxylate | Minutes to < 1 hour | Minimize exposure time; use immediately. |
| > 8.0 | Carboxylate | Very short | Avoid. |
Note: Data is generalized for the camptothecin class. Exact kinetics may vary for this compound.
Experimental Protocols
Protocol: HPLC Analysis of Lactone and Carboxylate Forms
This protocol provides a method to separate and quantify the active lactone and inactive carboxylate forms of this compound, allowing for an assessment of compound stability.
Objective: To determine the ratio of the lactone to carboxylate form in a sample solution.
Materials:
-
Reverse-phase HPLC system with UV or fluorescence detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample prepared in an appropriate solvent
Method:
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1-10 µg/mL) using a cold, acidic solvent (e.g., Mobile Phase A) to prevent further hydrolysis during the analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient can be used, for example:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at ~370 nm or Fluorescence (Excitation: ~375 nm, Emission: ~445 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the carboxylate and lactone forms. The carboxylate form, being more polar, will typically elute earlier than the lactone form.
-
Integrate the area under each peak.
-
Calculate the percentage of each form: % Lactone = (Area_Lactone / (Area_Lactone + Area_Carboxylate)) * 100.
-
Caption: Experimental workflow for HPLC stability analysis.
Troubleshooting Flowchart
Use this flowchart to diagnose issues related to a perceived loss of compound activity.
Caption: Troubleshooting logic for loss of compound activity.
References
- 1. Validate User [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The detection of photodegradation products of irinotecan (CPT-11, Campto, Camptosar), in clinical studies, using high-performance liquid chromatography/atmospheric pressure chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
Technical Support Center: Exatecan-methylacetamide-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan-methylacetamide-OH. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer
This compound is a derivative of Exatecan and is primarily used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Publicly available data on the specific toxicity profile of this compound is limited. Therefore, the information provided here is largely based on the known characteristics of the parent compound, Exatecan, and general principles of ADC technology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like its parent compound Exatecan, is a potent inhibitor of DNA topoisomerase I.[2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan prevents the re-ligation of single-strand breaks, which leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Q2: What are the expected primary toxicities associated with this compound?
A2: Based on clinical studies of Exatecan, the principal dose-limiting toxicities are expected to be hematological, specifically neutropenia (low neutrophils) and thrombocytopenia (low platelets).[4] As a cytotoxic payload in an ADC, off-target toxicities could also occur, potentially affecting healthy tissues.[5] The overall toxicity profile will also depend on the characteristics of the monoclonal antibody and the linker used in the ADC.
Q3: How can I minimize off-target toxicity when using an ADC with an this compound payload?
A3: Minimizing off-target toxicity is a key challenge in ADC development. Strategies include:
-
Antibody Selection: Using a highly specific monoclonal antibody that targets a tumor-associated antigen with minimal expression on healthy tissues.
-
Linker Stability: Employing a stable linker that remains intact in circulation and only releases the this compound payload within the target cancer cells.[6][7][8] Premature release of the payload in the bloodstream is a major cause of off-target toxicity.[5]
-
Dose Optimization: Careful dose-finding studies are essential to determine the optimal therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity.
Q4: Are there known mechanisms of resistance to Exatecan?
A4: While specific resistance mechanisms to this compound are not well-documented, resistance to topoisomerase I inhibitors like Exatecan can arise from several factors, including alterations in the topoisomerase I enzyme itself, increased drug efflux from cancer cells via transporters like ABCG2, and enhanced DNA damage repair capacity in tumor cells.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in in vitro assays.
-
Possible Cause: Incorrect concentration of the compound, errors in serial dilutions, or solvent effects.
-
Troubleshooting Steps:
-
Verify the stock solution concentration and the dilution calculations.
-
Prepare fresh dilutions for each experiment.
-
Include a vehicle control (the solvent used to dissolve the compound) to assess its impact on cell viability.
-
Ensure the final solvent concentration in the culture medium is not toxic to the cells.
-
Issue 2: Inconsistent results between replicate experiments.
-
Possible Cause: Variation in cell seeding density, passage number, or reagent preparation.
-
Troubleshooting Steps:
-
Ensure a uniform single-cell suspension before seeding to avoid clumps.
-
Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Prepare fresh reagents for each experiment and ensure they are properly stored.
-
Standardize incubation times and conditions.
-
Issue 3: Low or no cytotoxicity observed at expected effective concentrations.
-
Possible Cause: The cell line may be resistant to topoisomerase I inhibitors, or the compound may have degraded.
-
Troubleshooting Steps:
-
Test the compound on a sensitive control cell line known to be responsive to topoisomerase I inhibitors.
-
Check for mutations or expression levels of topoisomerase I and drug efflux pumps in the experimental cell line.
-
Ensure proper storage of the this compound stock solution to prevent degradation.
-
Data Presentation
The following tables summarize the in vitro potency of the parent compound, Exatecan , in various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Leukemia | 0.23 |
| CCRF-CEM | Acute Leukemia | 0.26 |
| DU145 | Prostate Cancer | 0.44 |
| DMS114 | Small Cell Lung Cancer | 0.17 |
| SK-BR-3 | Breast Cancer | Subnanomolar |
| MDA-MB-468 | Breast Cancer | Subnanomolar |
Data compiled from a study by L.M. Teras et al. (2022).[9][10]
Table 2: Mean Growth Inhibition (GI50) of Exatecan Mesylate in Panels of Cancer Cell Lines
| Cancer Type | Mean GI50 (ng/mL) |
| Breast Cancer | 2.02 |
| Colon Cancer | 2.92 |
| Stomach Cancer | 1.53 |
| Lung Cancer | 0.877 |
Data from a study by M. G. G. A. Rowinsky et al. (2003).[4][11]
Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)[12]
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of the compound to the wells. Include vehicle-only controls and no-cell (media only) background controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Safe Handling of this compound
Exatecan and its derivatives are potent cytotoxic agents and should be handled with extreme care in a designated laboratory area.[14][15]
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, disposable gloves (double-gloving is recommended), and safety glasses.
-
-
Handling:
-
Handle the compound in a chemical fume hood or a biological safety cabinet.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as cytotoxic waste according to your institution's guidelines.
-
Visualizations
Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected in vitro cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Purification of Exatecan-methylacetamide-OH
Welcome to the technical support center for the purification of Exatecan-methylacetamide-OH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their purification experiments.
Troubleshooting Guides
Purification of this compound, a derivative of Exatecan used as an ADC cytotoxin, can present challenges.[1][2][3] This guide addresses common issues encountered during purification, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the compound is in a single ionic state. For camptothecin analogs, a slightly acidic pH (e.g., pH 3) is often used.[4] |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
| Secondary Interactions with Column | Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica support. |
Problem: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Irreversible Adsorption onto Column | Use a different stationary phase or modify the mobile phase to reduce strong interactions. |
| Compound Instability | Ensure the mobile phase and collection conditions are compatible with the stability of the compound. Camptothecins can be sensitive to pH and light. |
| Precipitation on Column | Ensure the sample is fully dissolved in the mobile phase before injection. |
Problem: Co-eluting Impurities
| Potential Cause | Recommended Solution |
| Insufficient Resolution | Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio). For Exatecan analysis, a mobile phase of acetonitrile and potassium dihydrogen phosphate has been used.[4] |
| Inappropriate Stationary Phase | Select a column with a different selectivity (e.g., phenyl-hexyl instead of C18). |
| Sample Matrix Effects | Employ a pre-purification step such as Solid-Phase Extraction (SPE) to remove interfering substances. A C18 cartridge can be effective for sample clean-up of Exatecan and related compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting method for the HPLC purification of this compound?
A1: Based on methods used for the parent compound Exatecan, a reverse-phase HPLC method is a good starting point.[4] A C18 column with a mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) is recommended.[4] A gradient elution from a lower to a higher concentration of acetonitrile will likely be necessary to achieve good separation.
Q2: How can I monitor the purity of my fractions?
A2: Fractions should be analyzed by analytical HPLC with a UV detector. The wavelength for detection should be set to the absorbance maximum of this compound. Purity can be assessed by the peak area percentage of the main peak.
Q3: What are the common impurities associated with this compound?
A3: As a derivative of Exatecan, common impurities may include the parent compound, isomers, and by-products from the synthetic process.[1][5] It is also important to consider potential degradation products.
Q4: What is the recommended storage condition for this compound?
A4: For long-term storage, it is recommended to store the compound at 2-8°C in a refrigerator.[2] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3]
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is a general guideline and may require optimization.
-
Column: Reverse-phase C18 column suitable for preparative scale.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-80% B (linear gradient)
-
35-40 min: 80% B
-
40-41 min: 80-20% B (linear gradient)
-
41-50 min: 20% B (equilibration)
-
-
Flow Rate: 20 mL/min
-
Injection Volume: 1-5 mL (depending on sample concentration and column dimensions)
-
Detection: UV at the absorbance maximum of the compound.
-
Fraction Collection: Collect fractions based on the elution of the main peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound using preparative HPLC.
Caption: A decision tree for troubleshooting common issues in HPLC-based purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Exatecan Derivative Outperforms SN-38 in Preclinical Cancer Models
A comprehensive review of preclinical data reveals that Exatecan and its derivatives, such as Exatecan-methylacetamide-OH, demonstrate significantly higher potency and anti-tumor activity compared to SN-38, the active metabolite of irinotecan. Both agents target the nuclear enzyme topoisomerase I to induce cancer cell death, but Exatecan consistently exhibits superior efficacy in both in vitro and in vivo studies.
This compound is a derivative of Exatecan and is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][3] The available comparative efficacy data predominantly focuses on Exatecan, which serves as a benchmark for the potency of its derivatives.
Mechanism of Action: Targeting Topoisomerase I
Both Exatecan and SN-38 function as topoisomerase I inhibitors.[4][5] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6] These inhibitors bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[6][7] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[7][8]
Caption: Mechanism of Topoisomerase I Inhibition by Exatecan and SN-38.
In Vitro Efficacy: Exatecan Demonstrates Superior Potency
Multiple studies have consistently shown that Exatecan is significantly more potent than SN-38 against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Exatecan are often in the picomolar range, indicating its exceptional potency.[5]
| Compound | Cell Lines | IC50 Values | Fold Potency vs. SN-38 | Reference |
| Exatecan | 4 human cancer cell lines (MOLT-4, CCRF-CEM, DU145, DMS114) | Picomolar range | >10 to 50 times more potent | [5] |
| Exatecan | 32 malignant cell lines | Not specified | ~6 times greater anti-proliferative activity | [9] |
| Exatecan | Various | Not specified | 3 times greater inhibitory effect | [10] |
| Exatecan Derivative (DXd) | Various | Not specified | 10 times more potent in inhibiting Topoisomerase I | [11] |
| SN-38 | P388 cells (DNA synthesis) | 0.077 μM | - | [4] |
In Vivo Efficacy: Enhanced Anti-Tumor Activity in Animal Models
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the superior anti-tumor activity of Exatecan compared to other topoisomerase I inhibitors, including irinotecan (the prodrug of SN-38).
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Exatecan | Nude mice with human tumor xenografts | Breast, lung, ovarian, gastric, colon, pancreatic cancers | Active against a range of human tumor xenografts | [10] |
| PEG-Exatecan | MX-1 xenografts | Breast cancer | ~6-fold more potent in tumor growth suppression than PEG-SN-38 | [12] |
| SN-38 | Syngeneic mouse model | Lung cancer | A single 2mg/kg injection decreased tumor burden by 22.7% | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative)
A common method to determine the IC50 values is the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 12. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Exatecan-methylacetamide-OH and Other Leading Antibody-Drug Conjugate Payloads
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of Exatecan-methylacetamide-OH, a potent topoisomerase I inhibitor, with other prominent ADC payloads, supported by experimental data and detailed methodologies.
This compound belongs to the camptothecin class of topoisomerase I inhibitors, a group that has demonstrated significant promise in cancer therapy. This guide will focus on comparing its performance characteristics against other key topoisomerase I inhibitor payloads, namely Deruxtecan (DXd), another exatecan derivative, and SN-38, the active metabolite of irinotecan.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I inhibitors exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Signaling pathway of topoisomerase I inhibitor payloads.
Comparative In Vitro Cytotoxicity
The potency of a payload is a key factor in its efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for exatecan and SN-38 across various cancer cell lines. Exatecan consistently demonstrates higher potency.[1] While specific data for this compound is not available, as a derivative of exatecan, it is expected to exhibit a similar high level of potency.
| Cell Line | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 (Leukemia) | 0.25 | 1.9 | 3.6 |
| CCRF-CEM (Leukemia) | 0.16 | 1.1 | 2.9 |
| DU145 (Prostate) | 0.61 | 11.2 | 26.8 |
| DMS114 (Lung) | 0.28 | 2.5 | 4.5 |
Data sourced from a comparative study of clinical TOP1 inhibitors.[1]
Another study found that DX-8951f (Exatecan mesylate) was 7 to 30 times more active than SN-38 and topotecan in cell-based cytotoxicity assays across a wide range of tumor cell lines.[]
The Bystander Effect: Killing Neighboring Tumor Cells
A crucial characteristic of an effective ADC payload is its ability to induce a "bystander effect," where the payload, after being released within the target cancer cell, can diffuse across cell membranes and kill adjacent, antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors. The bystander effect is largely dependent on the membrane permeability of the payload.
Studies have indicated that exatecan exhibits a more efficient bystander penetration compared to both DXd and SN-38.[3] This suggests that ADCs utilizing exatecan-based payloads may have an advantage in eradicating a broader range of tumor cells within a non-homogenous tumor microenvironment.
Comparative In Vivo Efficacy
While direct head-to-head in vivo comparisons of ADCs with this compound, DXd, and SN-38 payloads are limited in publicly available literature, studies on exatecan-based ADCs have shown potent anti-tumor activity in xenograft models. For instance, an exatecan-based ADC demonstrated strong tumor growth inhibition in a HER2-positive breast cancer model.[4]
The superior in vitro potency and bystander effect of exatecan suggest a high potential for potent in vivo efficacy. Further preclinical and clinical studies are needed for a definitive comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic agent that is required to inhibit the growth of a cell population by 50% (IC50).
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The ADC payloads (this compound, DXd, SN-38) are serially diluted to a range of concentrations and added to the wells.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow the payloads to exert their cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: In viable cells, mitochondrial dehydrogenases convert the water-soluble MTT into insoluble formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the payload concentration, and the IC50 value is determined from the resulting dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Caption: Workflow of a co-culture bystander effect assay.
Procedure:
-
Cell Seeding: Antigen-positive (target) cells and antigen-negative (bystander) cells are seeded together in the same culture wells. The bystander cells are often labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
ADC Treatment: The ADC is added to the co-culture at a concentration known to be cytotoxic to the antigen-positive cells but not directly to the antigen-negative cells.
-
Incubation: The co-culture is incubated for a period that allows for ADC internalization, payload release, and diffusion.
-
Viability Assessment: The viability of the antigen-negative (fluorescently labeled) cell population is assessed using methods such as flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC is indicative of a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Procedure:
-
Xenograft Establishment: Human cancer cells are implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Animal Grouping and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, ADC with this compound payload, ADC with comparator payload). The ADCs are administered, typically intravenously, at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the ADC is determined by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated. At the end of the study, tumors may be excised and weighed.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Exatecan: A Comparative Analysis for Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the preclinical data for the topoisomerase I inhibitor, Exatecan. Specific preclinical trial data for its derivative, Exatecan-methylacetamide-OH, is not publicly available. Therefore, the data presented herein for the parent compound, Exatecan, serves as a proxy to infer the potential preclinical profile of its derivatives used in Antibody-Drug Conjugates (ADCs).
Introduction
Exatecan (DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin that functions as a topoisomerase I (TOP1) inhibitor.[1][2] It is a key component in the development of novel cancer therapeutics, particularly as a cytotoxic payload in ADCs.[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2] This guide provides a comprehensive comparison of the preclinical performance of Exatecan against other clinically relevant topoisomerase I inhibitors, supported by experimental data and methodologies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of Exatecan and its comparators across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Exatecan mesylate | Topoisomerase I | 2.2 | [3] |
| SN-38 | Topoisomerase I | - | - |
| Topotecan | Topoisomerase I | - | - |
Table 2: In Vitro Cytotoxicity of Exatecan Mesylate (DX-8951f) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mean GI50 (ng/mL) | Reference |
| Breast Cancer Panel | Breast Cancer | 2.02 | [3] |
| Colon Cancer Panel | Colon Cancer | 2.92 | [3] |
| Stomach Cancer Panel | Stomach Cancer | 1.53 | [3] |
| Lung Cancer Panel | Lung Cancer | 0.877 | [3] |
| PC-6 | Lung Cancer | 0.186 | [3] |
| PC-6/SN2-5 (SN-38 resistant) | Lung Cancer | 0.395 | [3] |
Table 3: Comparative Potency of Exatecan
| Comparison | Fold Increase in Potency | Reference |
| Exatecan vs. SN-38 | ~10-50x more potent | [2] |
| Exatecan vs. Topotecan | - | - |
Data Presentation: In Vivo Antitumor Activity
Preclinical in vivo studies in xenograft models have demonstrated the potent antitumor activity of Exatecan.
Table 4: In Vivo Efficacy of Exatecan in Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
| MDA-MB-231 (Breast Cancer) | CBX-12 (Exatecan conjugate) | Significant tumor growth inhibition | [2] |
| HCT116 (Colon Cancer) | CBX-12 (Exatecan conjugate) | Significant tumor growth inhibition | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Exatecan and a typical workflow for the preclinical evaluation of ADCs.
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Caption: General workflow for preclinical evaluation of ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., Exatecan, comparators) and incubated for a specified period (typically 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.[6][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (e.g., Exatecan or an ADC) is administered according to a specified dosing schedule and route.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6]
Topoisomerase I Trapping Assay
-
Cell Treatment: Cancer cells are treated with the topoisomerase I inhibitor for a short period.
-
Cell Lysis: Cells are lysed to extract nuclear proteins.
-
Cesium Chloride Gradient Centrifugation: The lysate is subjected to cesium chloride density gradient centrifugation to separate DNA-protein complexes from free protein.
-
Detection: The amount of TOP1 covalently bound to DNA is quantified, typically by immunoblotting for TOP1 in the DNA-containing fractions.[2]
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Exatecan Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Exatecan and its derivatives, a class of potent topoisomerase I inhibitors with significant therapeutic potential in oncology. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to serve as a valuable resource for researchers and drug development professionals in the field.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its derivatives exert their cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. These compounds intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1][2][3][4]
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of Exatecan and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for Exatecan and other topoisomerase I inhibitors across a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.35 | |
| DMS114 | Small Cell Lung Cancer | 0.18 | |
| DU145 | Prostate Cancer | 0.46 | |
| KPL-4 | Breast Cancer | 0.9[5] | |
| Deruxtecan (DXd) | KPL-4 | Breast Cancer | 4.0[5] |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 2.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.8 | |
| DMS114 | Small Cell Lung Cancer | 9.7 | |
| DU145 | Prostate Cancer | 1.8 | |
| LoVo | Colorectal Cancer | 8.25[6] | |
| HT-29 | Colorectal Cancer | 4.50[6] | |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 11.2 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 13.8 | |
| DMS114 | Small Cell Lung Cancer | 14.2 | |
| DU145 | Prostate Cancer | 23.5 | |
| LMP400 | MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 4.1 | |
| Belotecan | LN229 | Glioma | 9.07 |
| U251 MG | Glioma | 14.57 | |
| U343 MG | Glioma | 29.13 | |
| U87 MG | Glioma | 84.66 |
Note: The IC50 values for Exatecan, SN-38, Topotecan, and LMP400 in MOLT-4, CCRF-CEM, DMS114, and DU145 cell lines were determined using the CellTiter-Glo assay after 72 hours of treatment.[7][8] The IC50 values for Belotecan in glioma cell lines were determined after 48 hours of treatment.
Experimental Protocols
The following are detailed protocols for two common in vitro cytotoxicity assays used to evaluate the efficacy of Exatecan and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Exatecan derivatives (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Exatecan derivatives in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Exatecan derivatives (and other test compounds)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to settle for approximately 2 hours at room temperature.
-
Compound Treatment: Prepare serial dilutions of the Exatecan derivatives in complete culture medium and add them to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the untreated control. Determine the IC50 value by plotting viability against compound concentration.[7][8]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Mechanism of Exatecan-induced cytotoxicity.
In vitro cytotoxicity experimental workflow.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Bystander Effect of Exatecan-Methylacetamide-OH: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is not solely defined by its targeted cell-killing ability but also by its capacity to eliminate neighboring, antigen-negative cancer cells through the "bystander effect." This guide provides a comparative analysis of the bystander effect mediated by the topoisomerase I inhibitor payload, Exatecan-methylacetamide-OH, in relation to other common ADC payloads. The following sections detail the underlying mechanisms, experimental protocols for evaluation, and comparative data to inform the strategic design of next-generation ADCs.
The bystander effect is a critical attribute of ADCs, particularly in the context of heterogeneous tumors where antigen expression can be varied.[1] This phenomenon occurs when the cytotoxic payload, once released from the ADC within an antigen-positive (Ag+) cancer cell, permeates the cell membrane and induces apoptosis in adjacent antigen-negative (Ag-) cells.[2] The efficiency of this process is largely governed by the physicochemical properties of the payload, such as its membrane permeability, and the characteristics of the linker connecting it to the antibody.[3][4]
Comparative Analysis of Bystander Efficacy
While direct comparative quantitative data for this compound is not extensively available in the public domain, studies on its parent compound, exatecan, provide valuable insights into its potent bystander killing capabilities. Exatecan, a derivative of which is this compound, has demonstrated a superior bystander effect compared to other topoisomerase I inhibitors like DXd (the payload in Trastuzumab Deruxtecan) and SN-38 (the active metabolite of Irinotecan).[5]
This enhanced bystander activity is attributed to exatecan's higher cell permeability.[5] Research indicates that even a twofold difference in permeability, as seen between exatecan and DXd, can significantly impact the extent of bystander cell killing.[5]
| Payload | Target | Key Bystander Effect Findings | Reference |
| Exatecan | Topoisomerase I | Exhibits the most efficient bystander penetration among topoisomerase I inhibitors tested (Exatecan, DXd, SN-38).[5] | [5] |
| DXd (Deruxtecan) | Topoisomerase I | Possesses a notable bystander effect, superior to non-bystander payloads like DM1.[3][6] | [3][6] |
| SN-38 | Topoisomerase I | Shows some bystander effect, but it is limited by lower cell permeability compared to exatecan and DXd.[5] | [5] |
| MMAE (Monomethyl Auristatin E) | Tubulin | A potent microtubule inhibitor with a well-documented and strong bystander effect due to high membrane permeability.[2][7] | [2][7] |
| DM1 (Emtansine) | Tubulin | Considered a non-bystander payload due to its limited ability to cross cell membranes.[6] | [6] |
Signaling Pathways in Exatecan-Mediated Bystander Killing
The cytotoxic mechanism of exatecan and its derivatives, including this compound, involves the inhibition of topoisomerase I. This leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, triggering a cascade of cellular responses.[8][9] The primary signaling pathway activated is the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and apoptosis. Key mediators in this pathway include p53 and the ASK1-JNK/p38 MAPK pathway.[10][11]
Mechanism of this compound Bystander Effect.
Experimental Protocols for Bystander Effect Evaluation
The in vitro assessment of the bystander effect is crucial for characterizing the therapeutic potential of an ADC. The two most common methodologies are the co-culture assay and the conditioned medium transfer assay.[6][7]
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of the ADC.
Co-culture Bystander Effect Assay Workflow.
Protocol:
-
Cell Seeding: Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cells at a defined ratio in a 96-well plate. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[7]
-
ADC Treatment: Add the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the co-culture for a period of 72 to 120 hours to allow for ADC processing, payload release, and diffusion.[6]
-
Analysis: Measure the fluorescence of the reporter protein in the antigen-negative cells to determine their viability.
-
Quantification: Compare the viability of the antigen-negative cells in the co-culture with their viability in a monoculture treated with the same ADC concentration to quantify the bystander effect.[7]
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.[6]
Protocol:
-
Medium Conditioning: Culture antigen-positive cells and treat them with the ADC for a defined period (e.g., 72 hours).
-
Medium Harvest: Collect the culture medium, which now contains the released payload.
-
Medium Transfer: Transfer the conditioned medium to a culture of antigen-negative cells.
-
Incubation and Analysis: Incubate the antigen-negative cells with the conditioned medium and assess their viability using standard methods like MTT or CellTiter-Glo assays.[6]
Conclusion
The available evidence strongly suggests that exatecan and its derivatives, such as this compound, are potent inducers of the bystander effect, a highly desirable characteristic for ADCs targeting solid tumors with heterogeneous antigen expression. The superior membrane permeability of exatecan compared to other topoisomerase I inhibitors translates into more effective killing of adjacent antigen-negative cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of the bystander effect of novel ADCs incorporating this compound, thereby facilitating the development of more effective cancer therapeutics.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with pathways activated by topoisomerase inhibition alters the surface expression of PD-L1 and MHC I in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Exatecan-methylacetamide-OH
Essential Safety and Handling Guide for Exatecan-methylacetamide-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent employed in anticancer research and as a component of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Adherence to these procedures is vital to mitigate risks of exposure and ensure a safe laboratory environment.
Understanding the Risks
This compound and its parent compound, Exatecan, are classified as hazardous substances.[5] Associated risks include:
-
Toxicity: Toxic if swallowed.[6]
-
Mutagenicity: May cause genetic defects.[6]
-
Reproductive Toxicity: May damage fertility or the unborn child.[6]
-
Irritation: Causes skin and serious eye irritation.[6] May also cause respiratory irritation.[6]
Given the potent nature of this compound, all handling activities must be conducted with appropriate personal protective equipment and within designated controlled areas.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[5][7]
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-tested gloves | Nitrile gloves are recommended.[8][9] Vinyl gloves should not be used.[8] It is crucial to use gloves that have been tested according to ASTM D6978-05 standards for handling cytotoxic drugs.[8][9] Gloves must be inspected before use and disposed of as contaminated waste after each use.[10][11] |
| Eye Protection | Safety goggles or face shield | Tightly fitting safety goggles with side-shields or a full-face shield should be worn to protect against splashes.[7][8][10] |
| Body Protection | Disposable gown | A fluid-resistant, long-sleeved gown is required to protect clothing and skin from contamination.[7] |
| Respiratory Protection | Respirator | A fit-tested N95 or higher respirator should be used when there is a risk of generating airborne particles or aerosols.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation
-
Designated Area: All handling of this compound must be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[8]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste disposal containers, are readily accessible.
-
Don PPE: Put on all required PPE as specified in the table above.
3.2. Handling
-
Avoid Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.[10]
-
Good Laboratory Practices: Adhere to good industrial hygiene and safety practices.[10] Prohibit eating, drinking, and smoking in areas where the drug is handled.[5]
-
Ventilation: Ensure adequate ventilation during handling.[10][11]
3.3. In Case of Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be treated as cytotoxic waste.[7]
-
Containerization: Place all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.[11] Double bagging of waste is recommended for extra protection.[7]
-
Licensed Disposal: Dispose of the cytotoxic waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11] Do not let the chemical enter drains.[10][11]
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Secure the Area: Immediately alert others and restrict access to the spill area.[7]
-
Wear Appropriate PPE: Don the full set of recommended PPE before beginning cleanup.[7]
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[7]
-
Clean the Area: Carefully collect the contaminated absorbent materials and any broken containers. Clean the spill area with an appropriate decontaminating solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
